molecular formula C11H13N3O4 B038816 Cyanothymidine CAS No. 116195-58-5

Cyanothymidine

カタログ番号 B038816
CAS番号: 116195-58-5
分子量: 251.24 g/mol
InChIキー: LFAIUPXHKWZRNL-IWSPIJDZSA-N
注意: 研究専用です。人間または獣医用ではありません。
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Cyanothymidine, also known as 3'-azido-2',3'-dideoxythymidine (AZT), is a synthetic nucleoside analogue that was first synthesized in 1964. It is a potent inhibitor of the reverse transcriptase enzyme, which is essential for the replication of the human immunodeficiency virus (HIV).

作用機序

Cyanothymidine works by inhibiting the reverse transcriptase enzyme, which is essential for the replication of HIV. The drug is incorporated into the viral DNA during replication, leading to the termination of the DNA chain and preventing further replication of the virus.
Biochemical and Physiological Effects:
Cyanothymidine has been shown to have a number of biochemical and physiological effects. These include the inhibition of reverse transcriptase activity, the reduction of viral load in patients with HIV, and the improvement of immune function in HIV-infected individuals.

実験室実験の利点と制限

Cyanothymidine has several advantages for use in lab experiments. It is a well-characterized drug with a known mechanism of action, making it a useful tool for studying the replication of HIV and other retroviruses. However, the drug can be toxic to cells at high concentrations, which can limit its use in some experiments.

将来の方向性

There are several future directions for research on cyanothymidine. These include the development of new analogues with improved efficacy and reduced toxicity, the investigation of the drug's potential for use in the treatment of other viral infections, and the exploration of its potential for use in cancer therapy. Additionally, studies are needed to better understand the long-term effects of cyanothymidine on patients with HIV infection.

合成法

The synthesis of cyanothymidine involves the reaction of thymidine with cyanogen bromide in the presence of a base such as sodium hydroxide. The resulting product is then purified through a series of chromatography steps to obtain pure cyanothymidine.

科学的研究の応用

Cyanothymidine has been extensively studied for its use in the treatment of HIV infection. It was the first drug approved by the US Food and Drug Administration (FDA) for the treatment of HIV in 1987. It is still used in combination with other antiretroviral drugs to treat HIV infection.

特性

CAS番号

116195-58-5

製品名

Cyanothymidine

分子式

C11H13N3O4

分子量

251.24 g/mol

IUPAC名

(2S,3R,5R)-2-(hydroxymethyl)-5-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolane-3-carbonitrile

InChI

InChI=1S/C11H13N3O4/c1-6-4-14(11(17)13-10(6)16)9-2-7(3-12)8(5-15)18-9/h4,7-9,15H,2,5H2,1H3,(H,13,16,17)/t7-,8-,9-/m1/s1

InChIキー

LFAIUPXHKWZRNL-IWSPIJDZSA-N

異性体SMILES

CC1=CN(C(=O)NC1=O)[C@@H]2C[C@@H]([C@H](O2)CO)C#N

SMILES

CC1=CN(C(=O)NC1=O)C2CC(C(O2)CO)C#N

正規SMILES

CC1=CN(C(=O)NC1=O)C2CC(C(O2)CO)C#N

同義語

1-(3-cyano-2,3-dideoxypentofuranosyl)thymine
cyanothymidine

製品の起源

United States

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。